molecular formula C14H13ClN2O2S B12697540 3-Chloro-6,11-dihydro-6-methyldibenzo(c,f)(1,2)thiazepin-11-amine 5,5-dioxide CAS No. 66981-75-7

3-Chloro-6,11-dihydro-6-methyldibenzo(c,f)(1,2)thiazepin-11-amine 5,5-dioxide

Cat. No.: B12697540
CAS No.: 66981-75-7
M. Wt: 308.8 g/mol
InChI Key: IGSJOGMOHGCKOZ-UHFFFAOYSA-N
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Description

3-Chloro-6,11-dihydro-5,5-dioxo-11-amino-6-methyldibenzo[c.f][1,2]thiazepine is a chemical compound with the molecular formula C14H11ClN2O2S. It is primarily used in proteomics research and has a molecular weight of 308.78 g/mol . This compound is known for its unique structure, which includes a thiazepine ring fused with a dibenzo structure, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6,11-dihydro-5,5-dioxo-11-amino-6-methyldibenzo[c.f][1,2]thiazepine typically involves multiple steps, starting with the preparation of the dibenzo[c.f][1,2]thiazepine core. This core is then chlorinated and further functionalized to introduce the amino and methoxy groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations ensures consistent quality and yield. The final product is usually purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6,11-dihydro-5,5-dioxo-11-amino-6-methyldibenzo[c.f][1,2]thiazepine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in various halogenated or nitrated derivatives .

Scientific Research Applications

3-Chloro-6,11-dihydro-5,5-dioxo-11-amino-6-methyldibenzo[c.f][1,2]thiazepine has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It serves as a probe for studying protein interactions and functions.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Chloro-6,11-dihydro-5,5-dioxo-11-amino-6-methyldibenzo[c.f][1,2]thiazepine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger various cellular pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-Chloro-6,11-dihydro-5,5-dioxo-11-amino-6-methyldibenzo[c.f][1,2]thiazepine lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O2S/c1-17-12-5-3-2-4-10(12)14(16)11-7-6-9(15)8-13(11)20(17,18)19/h2-8,14H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGSJOGMOHGCKOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90985791
Record name 11-Amino-3-chloro-6-methyl-6,11-dihydro-5H-5lambda~6~-dibenzo[c,f][1,2]thiazepine-5,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90985791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.8 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66981-75-7
Record name Dibenzo[c,f][1,2]thiazepin-11-amine, 3-chloro-6,11-dihydro-6-methyl-, 5,5-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66981-75-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-6,11-dihydro-6-methyldibenzo(c,f)(1,2)thiazepin-11-amine 5,5-dioxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066981757
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11-Amino-3-chloro-6-methyl-6,11-dihydro-5H-5lambda~6~-dibenzo[c,f][1,2]thiazepine-5,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90985791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-6,11-dihydro-6-methyldibenzo[c,f][1,2]thiazepin-11-amine 5,5-dioxide
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